molecular formula C16H14BrN3O3 B10905595 N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B10905595
M. Wt: 376.20 g/mol
InChI Key: BWDRQLQRWNKBGF-VCHYOVAHSA-N
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Description

N~1~-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a hydrazino-oxoacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then acylated using 2-bromoacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: Used as a probe to study enzyme mechanisms and interactions within biological systems.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N1-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby interfering with the biological pathways that the enzyme regulates. This can lead to the inhibition of cell proliferation in cancer cells or the modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
  • **N~1~-(2-CHLOROPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Uniqueness

N~1~-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to the presence of both bromophenyl and methoxyphenyl groups, which confer specific chemical properties and biological activities. The combination of these groups in a single molecule allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-12-8-6-11(7-9-12)10-18-20-16(22)15(21)19-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

BWDRQLQRWNKBGF-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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